N-cyclopentyl-3-methylisoxazole-5-carboxamide
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Overview
Description
N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE is a compound belonging to the isoxazole family, which is known for its significant biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE typically involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid. This process can be catalyzed by various metal catalysts such as Cu (I) or Ru (II) through a (3 + 2) cycloaddition reaction . recent advancements have focused on developing metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound often employ scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include aniline derivatives, isoxazole-carboxylic acid, and various oxidizing and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE include other isoxazole derivatives such as:
Uniqueness
N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE is unique due to its specific cyclopentyl and methyl substitutions, which may confer distinct biological activities and chemical properties compared to other isoxazole derivatives. These unique features make it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-cyclopentyl-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-7-6-9(14-12-7)10(13)11-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,13) |
InChI Key |
IOTZNKBACRLQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
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